molecular formula C5H6N2O3 B13338775 Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate CAS No. 32551-31-8

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13338775
CAS No.: 32551-31-8
M. Wt: 142.11 g/mol
InChI Key: IEBSPZLQIMWICQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents include hydroxylamine for the formation of carboxamidoxime and oxidizing agents for selective oxidation . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

Major products from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with various molecular targets. For instance, oxadiazoles are known to inhibit enzymes like thymidylate synthase and histone deacetylase, which play crucial roles in cellular processes . These interactions can lead to the inhibition of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its versatility in various reactions make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-4(5(8)9-2)7-10-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBSPZLQIMWICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878780
Record name Furazancarboxylic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32551-31-8
Record name Furazancarboxylic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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